2-(Neopentylthio)phenol

Description

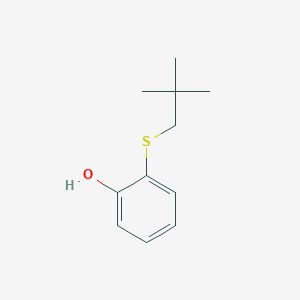

2-(Neopentylthio)phenol is a phenol derivative with a neopentylthio (-S-CH₂C(CH₃)₃) substituent at the ortho position. This compound combines the aromatic hydroxyl group of phenol with a bulky, branched thioether moiety. The neopentyl group introduces significant steric hindrance, while the sulfur atom in the thioether linkage contributes to unique electronic and reactivity profiles.

Properties

Molecular Formula |

C11H16OS |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

2-(2,2-dimethylpropylsulfanyl)phenol |

InChI |

InChI=1S/C11H16OS/c1-11(2,3)8-13-10-7-5-4-6-9(10)12/h4-7,12H,8H2,1-3H3 |

InChI Key |

HMKIYWSOUGWGLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CSC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

(2-Fluorophenyl)methanethiol (C₇H₇FS): Features a fluorophenyl-thioether group. The electron-withdrawing fluorine atom increases acidity compared to unsubstituted thiophenols. Its applications include catalysis and organic synthesis .

Ethanethiol, 2-(phenylthio) (C₈H₁₀S₂): A thioether with a phenyl group. The sulfur atom enhances nucleophilicity, making it reactive in oxidation reactions (e.g., forming sulfoxides) .

2-(Trifluoromethyl)phenol (C₇H₅F₃O): Contains a strong electron-withdrawing trifluoromethyl group, significantly lowering the pKa of the phenolic OH (≈6.5) compared to phenol (≈9.9). Used in agrochemicals and pharmaceuticals .

(E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol: A Schiff base with intramolecular hydrogen bonding, enabling coordination to transition metals (e.g., Cu²⁺, V⁴⁺). Applications include supramolecular chemistry .

Table 1: Structural and Functional Group Comparison

| Compound | Substituent | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| 2-(Neopentylthio)phenol | Neopentylthio (-S-CH₂C(CH₃)₃) | Phenol, Thioether | Steric hindrance, moderate electron donation (S) |

| (2-Fluorophenyl)methanethiol | Fluorophenyl-thioether | Thioether, Fluorophenyl | Electron-withdrawing (F) |

| 2-(Trifluoromethyl)phenol | Trifluoromethyl (-CF₃) | Phenol, CF₃ | Strong electron-withdrawing |

| Ethanethiol, 2-(phenylthio) | Phenylthioether | Thioether | Electron-rich (S) |

Physical Properties

- Solubility: The neopentyl group in this compound likely reduces water solubility due to hydrophobicity, similar to (2-Fluorophenyl)methanethiol, which is sparingly soluble in polar solvents .

- Boiling Point: Bulky substituents (e.g., neopentyl) lower volatility. For comparison, 2-(Trifluoromethyl)phenol has a boiling point of ~420–421 K, while simpler thioethers like Ethanethiol, 2-(phenylthio) exhibit lower boiling points due to weaker intermolecular forces .

Chemical Reactivity

- Acidity: The phenolic OH acidity is influenced by substituents. While 2-(Trifluoromethyl)phenol has a pKa ≈6.5, the neopentylthio group in this compound may slightly increase acidity compared to phenol (pKa ≈9.9) due to the sulfur’s electron-donating resonance effect .

- Oxidation: Thioethers like Ethanethiol, 2-(phenylthio) oxidize to sulfoxides or sulfones. This compound may undergo similar reactions, but steric hindrance could slow kinetics .

- Coordination Chemistry: Unlike Schiff base derivatives (e.g., (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol), this compound lacks nitrogen donors but could weakly coordinate via sulfur or the phenolic oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.